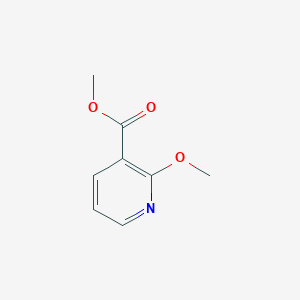

Methyl 2-methoxynicotinate

Description

Properties

IUPAC Name |

methyl 2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHKNPZKAJMOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445299 | |

| Record name | METHYL 2-METHOXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67367-26-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-METHOXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methoxypyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxynicotinate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of Methyl 2-methoxynicotinate, a key building block in medicinal chemistry and drug discovery. This document consolidates essential data, experimental protocols, and structural information to support research and development activities.

Core Chemical Properties

This compound is a pyridine derivative characterized by the presence of a methoxy group at the 2-position and a methyl ester at the 3-position of the pyridine ring. It presents as a colorless oil under standard conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 114-115 °C (at 12 Torr) | |

| Density | 1.156 g/cm³ (Predicted) | |

| CAS Number | 67367-26-4 | [1] |

Structural Information

The structural formula of this compound is presented below, along with its key identifiers.

| Identifier | Value |

| IUPAC Name | methyl 2-methoxypyridine-3-carboxylate |

| SMILES | COC(=O)c1cnccc1OC |

| InChI | InChI=1S/C8H9NO3/c1-11-8-6(7(9)12-2)4-3-5-10-8/h3-5H,1-2H3 |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; O_methoxy [label="O", pos="-2.4,0!", fontcolor="#EA4335"]; C_methoxy [label="CH3", pos="-3.6,0!", fontcolor="#202124"]; C_ester [label="C", pos="-2.4,-3.5!", fontcolor="#202124"]; O_carbonyl [label="O", pos="-2.4,-4.9!", fontcolor="#EA4335"]; O_ester [label="O", pos="-3.6,-2.8!", fontcolor="#EA4335"]; C_ester_methyl [label="CH3", pos="-4.8,-3.5!", fontcolor="#202124"];

// Bond edges C2 -- N1; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5; N1 -- C6; C2 -- O_methoxy; O_methoxy -- C_methoxy; C3 -- C_ester; C_ester -- O_carbonyl [style=double]; C_ester -- O_ester; O_ester -- C_ester_methyl; }

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the available spectral data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.38 | dd | 1H | H-6 (Pyridine ring) |

| 8.13 | dd | 1H | H-4 (Pyridine ring) |

| 7.11 | dd | 1H | H-5 (Pyridine ring) |

| 3.92 | s | 3H | -OCH₃ (Methoxy group) |

| 3.81 | s | 3H | -OCH₃ (Ester methyl) |

| Solvent: DMSO-d₆, Frequency: 300 MHz[1] |

¹³C NMR Spectroscopy

No experimental ¹³C NMR data for this compound is readily available in the public domain. Predicted chemical shifts based on computational models and data from analogous structures are provided below for reference.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Ester carbonyl) |

| ~162 | C-2 (C-OCH₃) |

| ~150 | C-6 |

| ~140 | C-4 |

| ~118 | C-5 |

| ~115 | C-3 |

| ~53 | -OCH₃ (Methoxy group) |

| ~52 | -OCH₃ (Ester methyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~2950-2850 | C-H (Alkyl) | Stretching |

| ~1730-1715 | C=O (Ester) | Stretching |

| ~1600-1450 | C=C, C=N (Aromatic Ring) | Stretching |

| ~1300-1000 | C-O | Stretching |

Mass Spectrometry

| m/z | Interpretation |

| 168 | [M+H]⁺ |

| Method: Low-resolution mass spectrometry (LRMS)[1] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound is the Fischer esterification of 2-methoxynicotinic acid.[1]

Materials:

-

2-Methoxynicotinic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of 2-methoxynicotinic acid (e.g., 2.00 g, 13.1 mmol) in methanol (e.g., 20 mL), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).[1]

-

Heat the reaction mixture to reflux and maintain for 6 hours.[1]

-

After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the final product, this compound, as a colorless oil.[1]

Safety Information

| Hazard Class | Precautionary Statement(s) |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Handling Recommendations:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

Solubility Profile

No specific experimental solubility data for this compound has been found. Based on its chemical structure, it is expected to be soluble in a range of common organic solvents.

| Solvent | Expected Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Water | Sparingly soluble to insoluble |

This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting. Always consult a comprehensive Safety Data Sheet before handling any chemical.

References

An In-depth Technical Guide to Methyl 2-methoxynicotinate (CAS: 67367-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxynicotinate is a substituted pyridine derivative with the CAS number 67367-26-4. Its chemical structure, featuring a methoxy group at the 2-position and a methyl ester at the 3-position of the pyridine ring, makes it a potentially useful building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectroscopic characterization. While its direct applications in drug development and specific biological activities are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting its potential as an intermediate in medicinal chemistry.

Physicochemical Properties

This compound is a colorless oil at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 67367-26-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 114-115 °C (at 12 Torr) | |

| Melting Point | Not reported (liquid at room temp.) | |

| Solubility | Soluble in common organic solvents |

Synthesis

The most commonly cited synthesis of this compound involves the Fischer esterification of 2-methoxynicotinic acid.[1]

Synthesis of this compound from 2-Methoxynicotinic Acid

This method involves the acid-catalyzed esterification of 2-methoxynicotinic acid with methanol.

-

Materials:

-

2-Methoxynicotinic acid (2.00 g, 13.1 mmol)

-

Methanol (20 mL)

-

Concentrated sulfuric acid (0.1 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 2-methoxynicotinic acid in methanol, slowly add concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After cooling, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Yield: 1.85 g (85%) of this compound as a colorless oil.[1]

Caption: Synthesis of this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 8.38 (dd, 1H), 8.13 (dd, 1H), 7.11 (dd, 1H), 3.92 (s, 3H), 3.81 (s, 3H).[1]

Mass Spectrometry (MS)

-

Low-Resolution Mass Spectrometry (LRMS): m/z: 168 ([M+1]⁺).[1]

Infrared (IR) Spectroscopy

Applications in Research and Drug Development

While direct evidence of this compound's use as a key intermediate in the synthesis of specific commercial drugs is limited in the public domain, its structural features are of interest to medicinal chemists. The substituted pyridine core is a common scaffold in a wide range of biologically active compounds.

Further research would be required to explore the potential of this compound as a precursor for novel therapeutic agents.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other nicotinic acid derivatives might suggest potential interactions with nicotinic receptors or other biological targets, but this remains to be experimentally verified.

Experimental Protocols

Purification

The crude product from the synthesis can be purified by extraction and solvent removal as described in the synthesis protocol. For higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) would be a standard method, although specific conditions for this compound are not detailed in the available literature.

Quality Control

The purity of this compound can be assessed by standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a good starting point for method development.

-

Gas Chromatography (GC): Given its volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be used for purity assessment.

Conclusion

This compound is a readily synthesizable substituted pyridine derivative. This guide has provided a summary of its known physicochemical properties, a detailed synthesis protocol, and available spectroscopic data. While its direct role in drug development and its biological activity profile remain largely unexplored in the public domain, its chemical structure suggests potential as a versatile building block for the synthesis of more complex molecules. Further research is warranted to elucidate its potential applications in medicinal chemistry and to investigate its biological properties.

References

Technical Guide: Spectroscopic Analysis of Methyl 2-methoxynicotinate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of Methyl 2-methoxynicotinate using ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes detailed data, experimental protocols, and workflow visualizations to support research and development activities.

Data Presentation

The following tables summarize the quantitative ¹H NMR and mass spectrometry data for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration (Number of Protons) | Assignment |

| 3.81 | Singlet (s) | 3H | Methoxy group (-OCH₃) protons |

| 3.92 | Singlet (s) | 3H | Methyl ester (-COOCH₃) protons |

| 7.11 | Doublet of doublets (dd) | 1H | Aromatic proton |

| 8.13 | Doublet of doublets (dd) | 1H | Aromatic proton |

| 8.38 | Doublet of doublets (dd) | 1H | Aromatic proton |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1]

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z Ratio | Method |

| [M+1]⁺ | 168 | Low-Resolution Mass Spectrometry (LRMS) |

The observed m/z of 168 corresponds to the protonated molecule.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented data are as follows.

2.1. ¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (DMSO-d₆) in a clean, dry vial. The use of deuterated solvents is crucial to avoid overwhelming the sample proton signals with solvent signals.[2]

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the sample height is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Spectrometer Setup: Place the NMR tube into the spectrometer's probe. The instrument's strong applied magnetic field aligns the nuclear spins of the protons in the sample.[2]

-

Data Acquisition:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set acquisition parameters (e.g., number of scans, pulse sequence).

-

Expose the sample to a range of radio frequencies to induce resonance.[2]

-

-

Data Processing:

-

Perform a Fourier transform on the acquired free induction decay (FID) signal.

-

Phase the resulting spectrum.

-

Reference the spectrum (e.g., to the residual solvent peak).

-

Integrate the peaks to determine the relative number of protons.[2]

-

2.2. Mass Spectrometry Protocol

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials and Equipment:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Sample vials

-

Mass Spectrometer (e.g., with Electron Impact or Electrospray Ionization)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent. For electrospray ionization (ESI), a concentration in the range of 10-100 micrograms per mL is often appropriate.[3] The sample must be free of inorganic salts, which can interfere with ESI.[3]

-

Introduction into the Mass Spectrometer: Introduce the sample solution into the ion source. The molecules are then vaporized in a vacuum.[4]

-

Ionization: The sample molecules are converted into ions.[4] Common methods include:

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization

3.1. ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR Spectroscopy.

3.2. Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometry.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-methoxynicotinate from 2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-methoxynicotinate, a valuable intermediate in pharmaceutical and medicinal chemistry. The primary focus of this document is the direct esterification of 2-methoxynicotinic acid. This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a methoxy group and a methyl ester on a pyridine ring, offers multiple points for chemical modification, making it a versatile precursor in drug discovery and development. The efficient synthesis of this compound is therefore of significant interest to the scientific community. The most common and straightforward method for its preparation is the Fischer esterification of 2-methoxynicotinic acid with methanol in the presence of an acid catalyst.

Synthetic Pathway: Fischer Esterification

The synthesis of this compound from 2-methoxynicotinic acid is typically achieved through Fischer esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] In this specific case, 2-methoxynicotinic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent, with a catalytic amount of concentrated sulfuric acid.[3] The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the formation of the desired ester product.[2]

Experimental Protocol

The following protocol is a standard procedure for the synthesis of this compound.

Materials and Reagents:

-

2-Methoxynicotinic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2.00 g (13.1 mmol) of 2-methoxynicotinic acid in 20 mL of methanol.[3][4]

-

Acid Addition: To the stirred solution, slowly add 0.1 mL of concentrated sulfuric acid.[3][4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully add a saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.[3][4]

-

Extraction: Extract the product with ethyl acetate.[3]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Purification:

The resulting crude product, this compound, is obtained as a colorless oil and is often of sufficient purity for subsequent steps.[3] If further purification is required, column chromatography on silica gel can be employed.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via Fischer esterification.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxynicotinic acid | [3] |

| Reagents | Methanol, Concentrated Sulfuric Acid | [3] |

| Reaction Time | 6 hours | [3] |

| Product | This compound | [3] |

| Yield | 85% | [3] |

| Appearance | Colorless oil | [3] |

| Mass Spectrometry (LRMS) | m/z: 168 ([M + 1]+) | [3] |

| ¹H NMR (300 MHz, DMSO-d₆) δ | 3.81 (s, 3H), 3.92 (s, 3H), 7.11 (dd, 1H), 8.13 (dd, 1H), 8.38 (dd, 1H) | [3] |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Esterification Methods

While Fischer esterification is a robust and widely used method, other techniques can be employed for the synthesis of methyl esters from carboxylic acids, particularly when dealing with acid-sensitive substrates.[5] These methods include:

-

Reaction with Thionyl Chloride and Methanol: This two-step process involves the initial formation of an acyl chloride using thionyl chloride, which is then reacted with methanol.[5]

-

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) and is suitable for acid-sensitive compounds.[5][6]

-

Alkylation with Iodomethane: Carboxylic acids can be alkylated with iodomethane to form methyl esters.[5]

-

Reaction with Trimethylsilyldiazomethane (TMS-diazomethane): This reagent reacts rapidly with carboxylic acids to yield methyl esters.[5]

The choice of esterification method depends on the specific substrate, the desired scale of the reaction, and the available reagents and equipment. For the synthesis of this compound from 2-methoxynicotinic acid, the Fischer esterification method remains a highly efficient and cost-effective approach.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 67367-26-4 [chemicalbook.com]

- 4. This compound | 67367-26-4 [amp.chemicalbook.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Molecular formula and weight of Methyl 2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-methoxynicotinate, a nicotinic acid derivative of interest in medicinal chemistry and drug development. This document details its chemical properties, a validated synthesis protocol, and explores potential signaling pathway interactions based on the known biological activities of structurally related compounds.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| CAS Number | 67367-26-4 | [1] |

| Appearance | Colorless oil | [1] |

Synthesis of this compound

A general and effective procedure for the synthesis of this compound involves the esterification of 2-methoxynicotinic acid.[1]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL), slowly add a catalytic amount of concentrated sulfuric acid (0.1 mL).

-

Reflux: The reaction mixture is stirred and heated to reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After completion, the reaction mixture is cooled to room temperature and neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is extracted from the aqueous layer with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.[1]

This procedure affords this compound as a colorless oil with a reported yield of 85%.[1] The product can be characterized by analytical techniques such as Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Potential Signaling Pathways and Biological Activity

While direct experimental data on the specific biological activity and signaling pathway involvement of this compound is not extensively available in public literature, the activities of structurally related nicotinic acid derivatives can provide valuable insights into its potential pharmacological profile.

GPR109A-Mediated Signaling

Nicotinic acid and its esters are well-known to exert their primary effects through the G protein-coupled receptor GPR109A (also known as HCAR2). As a derivative, this compound is likely to act as a prodrug, being hydrolyzed in vivo to 2-methoxynicotinic acid, which could then activate GPR109A. This receptor is predominantly expressed in adipocytes and immune cells.

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, the inhibition of lipolysis. This reduces the release of free fatty acids into circulation, which is the basis for the hypolipidemic effects of nicotinic acid. In immune cells, GPR109A activation can trigger the release of prostaglandins, leading to vasodilation, a common side effect known as flushing.

Other Potential Biological Activities

Derivatives of nicotinic acid have been explored for a range of other biological activities, suggesting potential avenues for future research into this compound:

-

Anti-inflammatory Effects: Some nicotinic acid derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways.

-

Antimicrobial Properties: Certain 2-aminonicotinamide derivatives have demonstrated in vitro antifungal activity by targeting fungal cell wall biosynthesis.

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine core is a key feature of agonists for nAChRs. Depending on its binding and activation properties, this compound could potentially modulate nAChR signaling, which is implicated in a wide array of neurological functions and can influence downstream pathways such as PI3K-Akt and JAK2/STAT3.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and signaling pathways of this compound. The protocols and potential pathways outlined in this guide provide a foundational framework for such investigations.

References

The Solubility Profile of Methyl 2-methoxynicotinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methoxynicotinate, a substituted pyridine derivative, presents a subject of interest within medicinal chemistry and drug development. Understanding its solubility characteristics is a critical prerequisite for its potential application in pharmaceutical formulations and biological systems. This technical guide synthesizes the available information on the solubility of this compound, outlines relevant experimental methodologies for its determination, and provides a framework for understanding its behavior in various solvent systems.

Core Solubility Characteristics

Detailed quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility and data for structurally similar compounds, a qualitative assessment can be inferred. The presence of both a polar pyridine ring with a methoxy group and a less polar methyl ester group suggests that this compound exhibits a degree of solubility in both polar and non-polar organic solvents. Its solubility in aqueous media is expected to be limited.

For a structurally related compound, Methyl 2-methoxybenzoate, it has been noted to be "very slightly soluble in water; soluble in organic solvents, oils"[1]. Another similar molecule, Methyl 2-hydroxybenzoate (methyl salicylate), is soluble in organic solvents such as ethanol, methanol, and chloroform, while also demonstrating limited water solubility[2]. These examples suggest a similar solubility pattern for this compound.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, standardized experimental protocols are necessary. A common and reliable method is the shake-flask method , which is widely accepted for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Logical Workflow for Solubility Assessment

The process of evaluating the solubility of a compound like this compound for drug development purposes can be visualized as a logical workflow.

Caption: A logical workflow for the solubility assessment of a new chemical entity.

Signaling Pathways and Drug Development Context

At present, there is no specific information in the scientific literature linking this compound to particular signaling pathways. However, the nicotinic acid scaffold, from which it is derived, is a privileged structure in drug discovery. Derivatives of nicotinic acid have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. The introduction of a methoxy group can modulate the physicochemical properties of a molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile[3][4].

The solubility of a compound is a critical determinant of its absorption and bioavailability, two key parameters in drug development. Poor aqueous solubility can be a major hurdle in the development of orally administered drugs. Therefore, a thorough understanding of the solubility characteristics of this compound is essential for any future exploration of its therapeutic potential.

Concluding Remarks

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding of its likely solubility characteristics based on structural analogs. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine its precise solubility in various solvents. A systematic approach to solubility assessment, as outlined in the logical workflow, is paramount for advancing the study of this and other novel compounds in the realm of drug discovery and development. Further research is warranted to fully elucidate the solubility profile of this compound and its potential biological activities.

References

- 1. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Identification of Methyl 2-methoxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods for the identification and characterization of Methyl 2-methoxynicotinate (CAS No: 67367-26-4), a key intermediate in pharmaceutical synthesis. This document outlines the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are provided, along with visual workflows to aid in the understanding of the identification process. The quantitative data is summarized in clear, tabular formats for ease of reference and comparison.

Chemical Structure and Properties

-

IUPAC Name: Methyl 2-methoxypyridine-3-carboxylate

-

Synonyms: Methyl 2-methoxy-3-pyridinecarboxylate, 2-Methoxy-nicotinic acid methyl ester

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight: 167.16 g/mol [1]

-

Appearance: Colorless oil[1]

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum of this compound shows distinct signals for the aromatic protons and the two methoxy groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.38 | dd | 1H | H-6 |

| 8.13 | dd | 1H | H-4 |

| 7.11 | dd | 1H | H-5 |

| 3.92 | s | 3H | OCH₃ (at C-2) |

| 3.81 | s | 3H | COOCH₃ |

Data acquired in DMSO-d6 at 300 MHz.[1][2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165-170 | C=O (ester) |

| 155-160 | C-2 |

| 145-150 | C-6 |

| 135-140 | C-4 |

| 115-120 | C-5 |

| 110-115 | C-3 |

| 50-55 | OCH₃ (at C-2) |

| 50-55 | COOCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2990-2940 | Medium | C-H stretch | -OCH₃ |

| 1730-1715 | Strong | C=O stretch | Ester |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1300-1200 | Strong | C-O stretch | Ester |

| 1250-1200 | Strong | Asymmetric C-O-C stretch | Aryl Ether |

| 1050-1000 | Medium | Symmetric C-O-C stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, low-resolution mass spectrometry (LRMS) is expected to show the protonated molecular ion.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 168 | [M+H]⁺ |

Molecular Weight (M) = 167.16 g/mol .[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved by gentle vortexing.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be used. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

The chemical shifts should be referenced to the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place one to two drops of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition:

-

Place the salt plates in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

The analysis can be performed using a mass spectrometer with an electrospray ionization (ESI) source.

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range that includes the expected molecular ion, for instance, m/z 50-300.

-

Visualized Workflows

Caption: General workflow for the spectroscopic identification of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust framework for the unequivocal identification and characterization of this compound. This guide serves as a practical resource for researchers by consolidating the expected spectroscopic data and providing detailed experimental protocols. The presented workflows offer a clear visual representation of the analytical and synthetic processes, facilitating a deeper understanding for professionals in the field of drug development and chemical research.

References

The Discovery and Evolution of Nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has a rich and multifaceted history, evolving from a simple pellagra-preventing vitamin to a complex pharmacological agent for managing dyslipidemia. This technical guide provides an in-depth exploration of the discovery and history of nicotinic acid and its derivatives. It details the pivotal experiments that unveiled their biological mechanisms, presents quantitative data from key studies, and offers comprehensive experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of therapeutic agents.

A Historical Chronicle: From Vitamin to Broad-Spectrum Lipid Modifier

The journey of nicotinic acid began long before its therapeutic properties were understood. First synthesized in 1867 by the oxidative degradation of nicotine, its biological significance remained unknown for decades.[1] The early 20th century saw a devastating outbreak of pellagra, a disease characterized by dermatitis, diarrhea, and dementia.[2] Through a series of meticulous epidemiological and experimental studies in the early 1900s, Dr. Joseph Goldberger identified that pellagra was a nutritional deficiency, linked to diets heavily reliant on corn.[2] He termed the curative substance the "pellagra-preventive (P-P) factor."[3]

It was not until 1937 that Conrad Elvehjem and his colleagues at the University of Wisconsin isolated nicotinic acid from liver extracts and definitively identified it as the P-P factor, demonstrating its ability to cure black tongue in dogs, an analogous condition to pellagra in humans.[2][3] This discovery led to the fortification of flour with nicotinic acid, drastically reducing the incidence of pellagra.

A new chapter in the story of nicotinic acid unfolded in 1955 when Rudolf Altschul and his colleagues discovered that high doses of nicotinic acid could significantly lower cholesterol levels in humans.[4][5] This marked its entry into the field of cardiovascular medicine as the first orally administered lipid-lowering drug.[6] Subsequent research delved into its broad-spectrum lipid-modifying effects, including the reduction of triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), and a significant increase in high-density lipoprotein (HDL).[4][7]

The primary mechanism of nicotinic acid's lipid-lowering effects was initially attributed to the inhibition of lipolysis in adipose tissue, thereby reducing the flux of free fatty acids to the liver for triglyceride synthesis.[8] A major breakthrough in understanding its molecular action came with the discovery of its G protein-coupled receptor, GPR109A (also known as HM74A or HCA2), which is highly expressed in adipocytes and immune cells.[1][9] Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[10]

However, the clinical use of nicotinic acid has been hampered by a prominent side effect: cutaneous flushing. This led to the development of various derivatives and formulations aimed at improving tolerability while retaining efficacy.

The Evolution of Nicotinic Acid Derivatives

In an effort to mitigate the flushing side effect and improve the pharmacokinetic profile of nicotinic acid, several derivatives have been synthesized and evaluated over the years.

-

Nicotinamide: The amide derivative of nicotinic acid, also a form of vitamin B3, does not cause flushing. However, it is largely ineffective as a lipid-lowering agent.[11]

-

Acipimox: A pyrazine-carboxylic acid derivative, acipimox is a more potent and longer-acting inhibitor of lipolysis than nicotinic acid.[3][12] It was developed to reduce the rebound increase in free fatty acids seen with immediate-release nicotinic acid.[3]

-

Niceritrol: A tetranicotinate ester of pentaerythritol, niceritrol acts as a prodrug that is slowly hydrolyzed to release nicotinic acid, thereby reducing the intensity of flushing.[13][14]

-

Inositol Hexanicotinate (IHN): Also known as "no-flush niacin," IHN is an ester of inositol and nicotinic acid.[15][16] It is marketed as a dietary supplement with the claim of providing the benefits of niacin without the flushing side effect, although its efficacy as a lipid-lowering agent is debated due to its low bioavailability of free nicotinic acid.[15][16]

-

Non-flush Nicotinic Acid Derivatives: Ongoing research focuses on developing novel GPR109A agonists that are biased towards the therapeutic G-protein signaling pathway over the β-arrestin pathway, which is implicated in the flushing response.[17]

Quantitative Data on Lipid-Lowering Effects

The following tables summarize the quantitative effects of nicotinic acid and its derivatives on lipid profiles from various studies.

Table 1: Effects of Nicotinic Acid on Lipid Profile in Diabetic and Non-Diabetic Rats [18]

| Group | Parameter | Baseline (mg/dL) | After 42 Days of Treatment (mg/dL) | % Change |

| Hypercholesterolemic Non-Diabetic | Total Cholesterol | 213 ± 3.02 | 149 ± 3.86 | -29.9% |

| HDL-Cholesterol | 29.4 ± 1.5 | 57.5 ± 1.36 | +95.6% | |

| LDL-Cholesterol | 135 ± 1.8 | 67 ± 5.2 | -50.4% | |

| Triglycerides | 225 ± 1.9 | 131 ± 1.62 | -41.8% | |

| Total Lipids | 982 ± 22.7 | 449 ± 34 | -54.3% | |

| Hypercholesterolemic Diabetic | Total Cholesterol | 217 ± 3.33 | 161 ± 1.63 | -25.8% |

| HDL-Cholesterol | 21.6 ± 2.7 | 56.5 ± 1.9 | +161.6% | |

| LDL-Cholesterol | 147 ± 5.72 | 78 ± 4.02 | -46.9% | |

| Triglycerides | 229 ± 5.6 | 128 ± 1.95 | -44.1% | |

| Total Lipids | 997 ± 10.4 | 548 ± 48.4 | -45.0% |

Table 2: Efficacy of Niceritrol in a Rabbit Model of Diet-Induced Hypercholesterolemia [13]

| Treatment Group | Total Cholesterol (mg/dL) | Aortic Cholesterol (mg/g) |

| Control (High-Cholesterol Diet) | 3235 ± 329 | - |

| Niceritrol + High-Cholesterol Diet | Significantly Reduced vs. Control | Not Significantly Reduced vs. Control |

| Atorvastatin (3 mg/kg/day) + High-Cholesterol Diet | 1943 ± 17 | - |

Table 3: Effect of Acipimox on Free Fatty Acids in Metabolic Syndrome [19]

| Group | Parameter | Placebo (mEq/L) | Acipimox (mEq/L) | P-value |

| Metabolic Syndrome | Free Fatty Acids | 0.70 ± 0.43 | 0.50 ± 0.34 | 0.01 |

| Healthy Controls | Free Fatty Acids | 0.47 ± 0.37 | 0.47 ± 0.27 | 0.17 |

Detailed Experimental Protocols

Synthesis of Nicotinic Acid Derivatives

4.1.1. Synthesis of Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide) [20]

This improved one-pot synthesis starts from pyruvic aldehyde and o-phenylenediamine.

-

Cyclization: React pyruvic aldehyde with o-phenylenediamine to form 2-methylquinoxaline.

-

Oxidation, Acidification, Decarboxylation, and N-Oxidation (One-Pot):

-

To the crude 2-methylquinoxaline in a reaction kettle, add water and heat to 80°C.

-

Slowly add a solution of potassium permanganate in water while maintaining the temperature between 100-105°C.

-

After the reaction is complete, filter to remove manganese dioxide.

-

Cool the filtrate and acidify with sulfuric acid.

-

Heat the mixture to induce decarboxylation.

-

After cooling, add a catalytic amount of sodium molybdate followed by the dropwise addition of 35% hydrogen peroxide at 70°C to perform the N-oxidation.

-

Cool the reaction mixture and collect the precipitated acipimox by filtration.

-

4.1.2. Synthesis of Inositol Hexanicotinate (IHN) [5][21]

This synthesis involves the condensation of inositol and nicotinic acid.

-

Esterification:

-

Dissolve myo-inositol in pyridine.

-

Add nicotinoyl chloride (prepared from nicotinic acid and a chlorinating agent like thionyl chloride) dropwise to the inositol solution at a controlled temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice water to precipitate the crude inositol hexanicotinate.

-

Collect the precipitate by filtration and wash with water.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as dimethylformamide/water, to obtain pure inositol hexanicotinate.

-

Biological Evaluation Assays

4.2.1. GPR109A Activation Assay (cAMP Measurement) [10]

This assay measures the inhibition of adenylyl cyclase activity upon GPR109A activation.

-

Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in a suitable growth medium.

-

Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

-

Compound Treatment:

-

Aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Add serial dilutions of the test compound (e.g., nicotinic acid, acipimox) to the wells.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

-

Adenylyl Cyclase Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and incubate for another specified time (e.g., 15 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and determine the IC50 value.

4.2.2. Radioligand Binding Assay for GPR109A [22][23]

This assay measures the affinity of a compound for the GPR109A receptor.

-

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR109A.

-

Binding Reaction:

-

In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]nicotinic acid), and varying concentrations of the unlabeled test compound.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

4.2.3. In Vivo Evaluation in a Dyslipidemic Animal Model (e.g., ApoE-/- Mouse) [24]

This protocol evaluates the effect of a nicotinic acid derivative on atherosclerosis development.

-

Animal Model: Use male apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.

-

Diet: Feed the mice a high-fat, high-cholesterol "Western-type" diet to accelerate atherosclerosis.

-

Drug Administration: Administer the test compound (e.g., nicotinic acid derivative) or vehicle control to the mice daily via oral gavage or mixed in the diet for a specified period (e.g., 12-16 weeks).

-

Lipid Profile Analysis: Collect blood samples at regular intervals and at the end of the study to measure plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using enzymatic assays.

-

Atherosclerotic Lesion Analysis:

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Dissect the aorta and quantify the atherosclerotic lesion area in the aortic root and/or the entire aorta using oil red O staining and image analysis.

-

-

Data Analysis: Compare the lipid profiles and atherosclerotic lesion sizes between the treated and control groups to determine the efficacy of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: GPR109A Signaling Pathway.

Caption: GPR109A Activation Assay Workflow.

Caption: In Vivo Dyslipidemia Animal Study Workflow.

Conclusion

The story of nicotinic acid and its derivatives is a compelling example of scientific discovery and therapeutic innovation. From its humble beginnings as a vitamin that cured a widespread deficiency disease to its current status as a multifaceted lipid-lowering agent, its journey has been marked by key discoveries that have deepened our understanding of metabolic regulation. The identification of GPR109A has been pivotal, providing a molecular target for rational drug design and a deeper understanding of both the therapeutic effects and the side effects of this class of compounds. As research continues to unravel the complexities of GPR109A signaling and explore novel derivatives with improved tolerability, nicotinic acid and its analogs hold the promise of remaining valuable tools in the armamentarium against cardiovascular disease. This technical guide serves as a comprehensive resource for researchers and professionals dedicated to advancing this field of study.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. US10370334B2 - Inositol nicotinate crystalline form A and preparation method therefor - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of acipimox, a nicotinic acid derivative, on lipolysis in human adipose tissue and on cholesterol synthesis in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. crnusa.org [crnusa.org]

- 16. news-medical.net [news-medical.net]

- 17. Novel Non-Flushing Niacin Derivatives and Mimetics | Tufts Office of the Vice Provost for Research [viceprovost.tufts.edu]

- 18. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN101899012B - Improved method of acipimox synthesis process - Google Patents [patents.google.com]

- 21. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 22. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nicotinic acid and DP1 blockade: studies in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Reactivity of the Pyridine Ring in Methyl 2-Methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of the pyridine ring in methyl 2-methoxynicotinate. We will explore the electronic effects of the substituents, predict reactivity patterns, and provide detailed experimental protocols for key transformations. All quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Core Concepts: Electronic Landscape of the Pyridine Ring

The reactivity of the pyridine ring in this compound is dictated by the interplay of three key features:

-

The Ring Nitrogen: As in pyridine itself, the nitrogen atom is electron-withdrawing via an inductive effect (-I) and deactivates the ring towards electrophilic aromatic substitution, particularly at the C2 (ortho) and C4 (para) positions. It also provides a basic site for protonation and alkylation.

-

The 2-Methoxy Group: This group exerts a strong +M (mesomeric) effect by donating a lone pair of electrons into the ring, and a weaker -I (inductive) effect. The net result is a strong activation of the ring towards electrophilic attack, preferentially at the C3 and C5 positions.

-

The 3-Carbomethoxy Group (Methyl Ester): This is a deactivating group, withdrawing electron density from the ring through both -I and -M effects. This deactivation is most pronounced at the C2, C4, and C6 positions.

The combined influence of these groups makes the pyridine ring in this compound electron-deficient overall, but with specific sites that are activated or deactivated for certain reaction types. The C5 position is generally the most activated site for electrophilic attack due to the directing effects of the methoxy group.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the this compound ring is challenging due to the overall electron-deficient nature of the pyridine nucleus. However, the activating effect of the 2-methoxy group can enable reactions under specific conditions.

-

Nitration: Nitration of this compound typically occurs at the C5 position, directed by the methoxy group. The reaction requires forcing conditions, such as the use of fuming nitric acid and sulfuric acid.

-

Halogenation: Halogenation, particularly bromination and chlorination, also favors the C5 position. The reaction can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent.

-

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are generally not successful on pyridine rings unless they are strongly activated, and the nitrogen is often complexed by the Lewis acid catalyst, further deactivating the ring.

A logical workflow for predicting the outcome of electrophilic substitution is presented below.

Caption: Predictive workflow for electrophilic substitution.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly with a good leaving group present. While the 2-methoxy group is not an excellent leaving group, it can be displaced under certain conditions, especially if the ring is further activated. More commonly, a halogen atom introduced at the C4 or C6 position can be readily displaced by nucleophiles.

Reactions at the Ring Nitrogen

The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic.

-

N-Oxidation: The nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This transformation significantly alters the reactivity of the ring, making the C4 and C6 positions more susceptible to both electrophilic and nucleophilic attack.

-

N-Alkylation: The nitrogen can be alkylated to form pyridinium salts using alkyl halides. This introduces a positive charge, further deactivating the ring towards electrophiles but activating it for nucleophilic attack.

The general workflow for reactions involving the ring nitrogen is illustrated below.

Technical Guide: Physicochemical Properties of Methyl 2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxynicotinate is a pyridine derivative with potential applications in pharmaceutical and chemical research. An understanding of its fundamental physicochemical properties, such as its acid dissociation constant (pKa) and density, is crucial for predicting its behavior in various systems, including biological and reaction media. This technical guide provides an in-depth overview of the predicted pKa and density of this compound, alongside detailed experimental protocols for their determination.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and provide a valuable starting point for experimental design and interpretation.

| Property | Predicted Value |

| pKa | 1.36 ± 0.10[1][2] |

| Density | 1.156 ± 0.06 g/cm³[1][2] |

Experimental Protocols

While predicted values are useful, experimental verification is essential for rigorous scientific research. The following sections detail standardized methodologies for the determination of pKa and density.

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) can be experimentally determined using potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Methodology:

-

Preparation of Analyte Solution: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent. Given the structure of the compound, a co-solvent system (e.g., water-ethanol) may be necessary to ensure adequate solubility.

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions.

-

Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the analyte solution.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point, which is observed as a rapid change in pH.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the half-equivalence point, where half of the analyte has been protonated. At this point, pH = pKa. The equivalence point can be identified from the inflection point of the titration curve.

-

Density Determination: Oscillating U-tube Densitometry

The density of liquid samples can be accurately measured using an oscillating U-tube densitometer. This instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the sample's density.

Methodology:

-

Instrument Calibration: Calibrate the densitometer using two standards of known density, typically dry air and deionized water, at a controlled temperature (e.g., 25 °C).

-

Sample Preparation: Ensure the this compound sample is pure and free of any air bubbles.

-

Measurement:

-

Inject the sample into the oscillating U-tube, ensuring the tube is completely filled without any bubbles.

-

Allow the temperature of the sample to equilibrate with the instrument's set temperature.

-

The instrument will measure the oscillation period and automatically calculate and display the density of the sample.

-

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it with a stream of air or nitrogen between measurements to prevent cross-contamination.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

Methodological & Application

Application Notes and Protocols: The Emerging Role of Nicotinate Scaffolds in Medicinal Chemistry, Featuring Methyl 2-methoxynicotinate Analogs

For Researchers, Scientists, and Drug Development Professionals

While direct and extensive research on the specific applications of Methyl 2-methoxynicotinate in medicinal chemistry is not widely published, the broader class of nicotinoyl derivatives serves as a valuable blueprint for drug discovery and development. This document provides an in-depth look at the synthesis, biological evaluation, and therapeutic potential of compounds derived from a closely related scaffold, highlighting the opportunities that similar structures like this compound may present. The following sections detail the application of these principles in the context of anti-tumor agent development.

Synthesis and Anti-Tumor Activity of Novel Nicotinoyl Derivatives

Recent studies have explored the synthesis of a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide and thiosemicarbazide derivatives as potential modulators of the orphan nuclear receptor Nur77, a target implicated in cancer.[1] These efforts have yielded compounds with promising cytotoxic activity against various cancer cell lines.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of the synthesized nicotinoyl derivatives were evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay. The results, summarized in the table below, indicate that several compounds exhibit potent anti-tumor activity.[1]

| Compound | X | R | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HGC-27 IC50 (μM) |

| 9h | O | 4-Fluorophenyl | >50 | 20.34 | 1.40 |

| 9u | S | 4-Chlorophenyl | 10.21 | 15.34 | 4.56 |

Data extracted from the biological evaluation of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives.[1]

Experimental Protocols

The following protocols are based on the methodologies described for the synthesis and biological evaluation of the aforementioned nicotinoyl derivatives.[1] These can serve as a foundational guide for researchers working with similar chemical scaffolds.

General Synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted Semicarbazide/Thiosemicarbazide Derivatives (9a-9w)

This multi-step synthesis involves the initial formation of a key intermediate, followed by reaction with various isocyanates or isothiocyanates to yield the final products.

Step 1: Synthesis of the Hydrazide Intermediate (7)

A detailed procedure for the synthesis of the precursor hydrazide is required before the final reaction. This typically involves the reaction of the corresponding methyl nicotinate ester with hydrazine hydrate.

Step 2: Synthesis of Target Compounds (9a-9w)

-

Dissolve the hydrazide intermediate (7) in a suitable solvent (e.g., anhydrous ethanol).

-

Add the appropriate substituted isocyanate or isothiocyanate (8) to the solution.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with a suitable solvent (e.g., cold ethanol) to remove impurities.

-

Dry the final product under vacuum.

-

Characterize the synthesized compounds using analytical techniques such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

MTT Assay for Anti-Proliferative Activity

-

Seed cancer cells (HeLa, MCF-7, or HGC-27) in 96-well plates at a density of 5,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Visualizing the Workflow and Biological Rationale

The following diagrams illustrate the synthetic pathway and the proposed mechanism of action for the described nicotinoyl derivatives.

References

Methyl 2-methoxynicotinate: A Versatile Building Block in the Synthesis of Novel Pharmaceuticals

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl 2-methoxynicotinate and its structural analogs are key building blocks in the synthesis of a variety of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of the direct Factor Xa inhibitor, Betrixaban, where a structurally related compound to this compound serves as a key precursor. Additionally, the application of this building block motif in the context of other therapeutic agents is discussed. Detailed experimental procedures, quantitative data, and visualizations of synthetic pathways and biological mechanisms are provided to aid researchers in their drug discovery and development endeavors.

Introduction

Pyridine derivatives are a cornerstone of medicinal chemistry, with the pyridine scaffold being a prevalent feature in numerous approved drugs. The electronic properties and hydrogen bonding capabilities of the pyridine ring make it an attractive moiety for interacting with biological targets. This compound, with its substituted pyridine ring, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of complex pharmaceutical agents.

While direct synthetic routes from this compound to some major pharmaceuticals are not always the most established methods, its structural motifs are found in key intermediates. This document will focus on the synthesis of the anticoagulant Betrixaban, where the core structure can be conceptually linked to derivatives of 2-methoxynicotinic acid.

Application in the Synthesis of Betrixaban

Betrixaban is an oral, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It is prescribed for the prophylaxis of venous thromboembolism (VTE). The synthesis of Betrixaban involves the coupling of two main fragments: a substituted benzamide core and a 4-(N,N-dimethylcarbamimidoyl)benzoyl moiety. The substituted benzamide core is derived from 2-amino-5-methoxybenzoic acid, a close structural analog of a hydrolyzed and modified this compound.

Although the most common industrial synthesis of Betrixaban starts from 5-methoxy-2-nitrobenzoic acid, the structural relationship highlights the potential utility of pyridine-based building blocks in designing novel synthetic routes.

Synthetic Workflow for Betrixaban

The following diagram illustrates a common synthetic pathway to Betrixaban, highlighting the key intermediates.

Experimental Protocols

This protocol describes the amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine.

Materials:

-

5-Methoxy-2-nitrobenzoic acid

-

2-Amino-5-chloropyridine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt

-

N-Hydroxysuccinimide (NHS)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Water

-

Ethanol

Procedure:

-

To a reaction flask, add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-hydroxysuccinimide (1.0-1.3 eq.), and EDC or EDC·HCl (1.0-1.4 eq.).

-

Add DMF or THF as the solvent (5-15 times the mass of the benzoic acid).

-

Stir the mixture at 15-25 °C for 0.5-1 hour to activate the carboxylic acid.

-

Add 2-amino-5-chloropyridine (1.0-1.3 eq.) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Upon completion, add water (4-10 times the volume of the organic solvent) to precipitate the product.

-

Cool the mixture to 5-10 °C and stir for 3-8 hours to complete crystallization.

-

Filter the solid, wash sequentially with water and ethanol.

-

Dry the product under vacuum at 40 °C.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 88-96% | [1] |

| Purity (HPLC) | >98% | [1] |

This protocol details the reduction of the nitro group of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.

Materials:

-

N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide

-

Iron powder (Fe) and Ammonium chloride (NH₄Cl) OR Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

-

Methanol or Ethanol

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure (Method A: Iron/Ammonium Chloride):

-